molecular formula C₁₂H₁₀D₅NO₂ B1163768 N-(3-Acetylphenyl)-N-ethylacetamide-d5

N-(3-Acetylphenyl)-N-ethylacetamide-d5

Cat. No.: B1163768
M. Wt: 210.28
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characteristics & Isotopic Labeling Strategy

This compound possesses the molecular formula C12H10D5NO2 with a molecular weight of 210.28 daltons. The parent compound, N-(3-Acetylphenyl)-N-ethylacetamide, has a molecular weight of 205.25 grams per mole and the molecular formula C12H15NO2. The structural framework consists of an acetylphenyl moiety connected to an ethylacetamide group through an amide nitrogen linkage. The specific positioning of the acetyl group at the meta position (3-position) of the phenyl ring creates a distinctive substitution pattern that influences both the chemical properties and analytical behavior of the molecule.

The deuterium substitution strategy in this compound involves the replacement of five hydrogen atoms with deuterium isotopes, resulting in a mass increase of approximately 5 daltons compared to the non-deuterated analog. This isotopic labeling approach represents a carefully designed modification that preserves the fundamental chemical structure while introducing detectable mass differences that are essential for analytical applications. The deuterium atoms are strategically positioned to maximize analytical utility while maintaining chemical stability and similarity to the parent compound.

The isotopic labeling strategy employed in this compound follows established principles of stable isotope incorporation. Deuterium, as the heavy isotope of hydrogen, provides an ideal substitution element because it maintains similar chemical properties to hydrogen while offering sufficient mass difference for analytical detection. The selection of five deuterium atoms creates a substantial enough mass shift to ensure clear separation in mass spectrometric analysis while avoiding excessive structural perturbation that could alter the compound's fundamental chemical behavior.

Role of Deuterium Substitution in Analytical Chemistry

The incorporation of deuterium into this compound serves multiple critical functions in analytical chemistry applications. Primary among these is the compound's utility as an internal standard in liquid chromatography-mass spectrometry methodologies. The deuterated variant provides analytical chemists with a chemically similar reference compound that undergoes identical extraction and analytical procedures while maintaining mass spectrometric distinction from the target analyte. This application is particularly valuable in quantitative analyses where matrix effects and analytical variability must be controlled through the use of isotopically labeled internal standards.

Deuterium substitution in analytical applications exploits the fundamental properties of the deuterium isotope, which contains one proton and one neutron in its nucleus compared to the single proton found in protium. This additional neutron doubles the mass of the isotope while maintaining identical chemical properties in most analytical contexts. The resulting deuterated compounds exhibit nearly identical extraction efficiencies, ionization behaviors, and chromatographic properties compared to their non-deuterated counterparts, making them ideal internal standards for quantitative mass spectrometry.

The analytical utility of deuterated compounds extends beyond simple internal standard applications to encompass broader research methodologies. In nuclear magnetic resonance spectroscopy, deuterium substitution provides valuable structural information through the absence of deuterium signals in proton nuclear magnetic resonance spectra. This characteristic allows researchers to identify specific hydrogen positions and study molecular dynamics through deuterium exchange experiments. Additionally, deuterated compounds serve as tracers in metabolic studies and mechanistic investigations where the fate of specific molecular positions must be tracked through complex biological or chemical systems.

However, the use of deuterated internal standards in analytical chemistry is not without challenges. Research has demonstrated that deuterated compounds can exhibit chromatographic isotope effects that result in slightly different retention times compared to their non-deuterated analogs. These effects can lead to analytical complications, particularly in liquid chromatography-mass spectrometry applications where co-elution of internal standard and analyte is critical for accurate quantification. Studies have shown that within three months of use, some deuterated internal standards can lose deuterium atoms through exchange reactions, potentially compromising analytical accuracy.

Comparative Analysis with Non-deuterated Analog

The comparison between this compound and its non-deuterated analog reveals both similarities and distinct differences that are crucial for understanding the compound's analytical applications. The non-deuterated parent compound exhibits a molecular weight of 205.25 daltons with the molecular formula C12H15NO2, while the deuterated variant shows a molecular weight of 210.28 daltons with the formula C12H10D5NO2. This 5-dalton mass difference represents the fundamental distinction that enables mass spectrometric differentiation between the two compounds.

Structural analysis demonstrates that both compounds maintain identical connectivity and stereochemistry, with deuterium substitution representing an isosteric replacement that preserves the overall molecular architecture. The parent compound's spectroscopic characteristics include specific nuclear magnetic resonance signatures with proton signals at characteristic chemical shifts, while the deuterated analog exhibits the absence of these signals at deuterium-substituted positions. This difference provides valuable analytical information for structural confirmation and purity assessment of isotopically labeled materials.

Chromatographic behavior comparisons reveal subtle but measurable differences between deuterated and non-deuterated analogs. Research has established that deuterium substitution can influence retention times in reverse-phase liquid chromatography due to differences in hydrophobic interactions. The deuterium isotope effect in chromatography results from altered molecular interactions with stationary phases, leading to retention time shifts that can range from minimal to significant depending on the specific chromatographic conditions employed.

Property Non-deuterated Analog Deuterated Variant (d5)
Molecular Formula C12H15NO2 C12H10D5NO2
Molecular Weight 205.25 g/mol 210.28 g/mol
Mass Difference - +5.03 daltons
Chemical Stability Standard Enhanced (C-D bonds)
Chromatographic Behavior Baseline retention Potential isotope effect

The stability comparison between the two compounds reveals advantages associated with deuterium incorporation. Carbon-deuterium bonds exhibit greater bond strength compared to carbon-hydrogen bonds due to the reduced zero-point vibrational energy of the heavier deuterium isotope. This increased bond strength can result in enhanced metabolic stability and reduced susceptibility to oxidative degradation processes. In analytical contexts, this enhanced stability can translate to improved storage characteristics and reduced degradation during sample preparation and analysis procedures.

Analytical method development considerations for both compounds must account for potential chromatographic isotope effects that can influence quantitative accuracy. Studies have demonstrated that the magnitude of retention time differences between deuterated and non-deuterated compounds depends on factors including stationary phase composition, mobile phase characteristics, and gradient conditions. Optimization of analytical methods often requires careful evaluation of these parameters to ensure adequate chromatographic performance and quantitative reliability.

The metabolic fate comparison between deuterated and non-deuterated analogs reveals important differences in biotransformation pathways. Deuterium kinetic isotope effects can significantly alter the rate of enzymatic reactions involving carbon-deuterium bond cleavage. These effects can range from minimal impact to substantial rate reductions depending on the specific enzymatic pathway and the position of deuterium substitution within the molecular structure. Understanding these differences is crucial for applications involving biological systems where metabolic transformation may influence analytical results.

Properties

Molecular Formula

C₁₂H₁₀D₅NO₂

Molecular Weight

210.28

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Substituted Acetamides

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Significance References
This compound Acetyl, ethyl (deuterated) ~257–262 Acetamide, acetyl, ethyl Metabolic studies, analytical standards
N-(3-Nitrophenyl)-N-phenyl-acetamide Nitro (-NO₂), phenyl 285.3 (calculated) Acetamide, nitro, aryl Unknown (safety data suggests lab use)
3-Chloro-N-phenyl-phthalimide Chloro (-Cl), phthalimide 259.7 Phthalimide, chloro Polymer synthesis (polyimide monomers)
N-(3-Cyanophenyl)-2-phenylacetamide Cyano (-CN), phenyl 252.3 Acetamide, cyano, aryl Pharmaceutical intermediates
N-(4-Methoxyphenyl)acetamide Methoxy (-OCH₃) 165.2 Acetamide, methoxy Antipyretic/analgesic research
N-(3-Acetylphenyl)-2-phenylacetamide Acetyl, phenyl 253.3 Acetamide, acetyl, aryl Discontinued commercial product
N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide Dichlorophenyl, nitro 353.2 (calculated) Acetamide, chloro, nitro Agrochemical/pharmaceutical research

Key Differences and Trends:

Functional Group Impact: Deuterated Compounds (e.g., this compound): Enhanced stability in metabolic studies due to isotopic effects; minimal structural deviation from non-deuterated forms . Nitro-Substituted Analogs (e.g., N-(3-nitrophenyl)-N-phenyl-acetamide): Nitro groups confer electron-withdrawing effects, altering reactivity and solubility. Potential toxicity concerns noted in safety data . Chloro-Substituted Analogs (e.g., 3-Chloro-N-phenyl-phthalimide): Chlorine enhances thermal stability, making these compounds suitable for high-performance polymers .

Applications: Pharmaceutical Intermediates: this compound and N-(3-Cyanophenyl)-2-phenylacetamide are key in drug synthesis (e.g., zaleplon) . Material Science: 3-Chloro-N-phenyl-phthalimide is pivotal in polyimide production .

Physicochemical Properties: Solubility: Methoxy and cyano substituents improve aqueous solubility (e.g., N-(4-Methoxyphenyl)acetamide) compared to lipophilic analogs like N-(3-nitrophenyl)-N-phenyl-acetamide . Molecular Weight: Higher molecular weights (e.g., 353.2 g/mol for dichlorophenyl-nitro analog) correlate with reduced volatility, favoring solid-state applications .

Preparation Methods

Reaction Overview

The primary method for synthesizing N-(3-Acetylphenyl)-N-ethylacetamide-d5 involves the alkylation of 3'-acetamidoacetophenone with deuterated iodoethane (iodoethane-d5). This approach mirrors the non-deuterated synthesis reported by ChemicalBook, with modifications to incorporate isotopic labels.

Reaction Scheme

3’-Acetamidoacetophenone+iodoethane-d5KOH, acetoneThis compound\text{3'-Acetamidoacetophenone} + \text{iodoethane-d5} \xrightarrow{\text{KOH, acetone}} \text{this compound}

Detailed Procedure

  • Reagents :

    • 3'-Acetamidoacetophenone (1.13 mmol)

    • Iodoethane-d5 (5.64 mmol, 99.5% isotopic purity)

    • Potassium hydroxide (1.13 mmol)

    • Acetone (2 mL)

  • Steps :

    • Dissolve 3'-acetamidoacetophenone in anhydrous acetone.

    • Add KOH and iodoethane-d5 sequentially at 20°C.

    • Stir the mixture overnight under nitrogen.

    • Concentrate the reaction mixture, redissolve in ethyl acetate, and wash with water/brine.

    • Dry over MgSO₄, evaporate solvents, and purify via recrystallization.

  • Yield : 100% (non-deuterated analog); isotopic yield >98% achievable with optimized conditions.

Post-Synthetic Deuteration via Catalytic Hydrogen Isotope Exchange

Palladium-Catalyzed Late-Stage Deuteration

An alternative method employs palladium catalysts to introduce deuterium into pre-synthesized N-(3-Acetylphenyl)-N-ethylacetamide. This approach, adapted from ACS Catalysis, uses D₂O as the deuterium source.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ with N,N-bidentate ligands (e.g., N-acylsulfonamides)

  • Solvent: D₂O/hexafluoroisopropanol (7:3)

  • Temperature: 100°C, 48 hours

  • Pressure: 30 bar H₂/D₂

Limitations and Selectivity

  • Selectivity : Preferential deuteration occurs at meta/para positions of the aryl ring rather than the ethyl group.

  • Functional Group Tolerance : Acetamide and acetyl groups remain intact, but ethyl group deuteration requires harsher conditions (e.g., 130°C, 50 bar D₂).

  • Isotopic Incorporation : ≤70% for ethyl groups, making this method less efficient than direct alkylation.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of signals at δ 1.11 (CH₃ of ethyl) and δ 3.77 (CH₂ of ethyl) confirms deuterium incorporation.

  • ²H NMR : Peaks at δ 1.11 and 3.77 validate isotopic enrichment.

Mass Spectrometry (MS)

  • ESI-MS : Expected m/z = 210.91 [M+H]⁺ for C₁₂H₁₀D₅NO₂.

  • Isotopic Purity : ≥98.8% achievable via LC-MS with selected ion monitoring.

Comparative Analysis of Methods

Parameter Alkylation with Iodoethane-d5 Catalytic HIE
Isotopic Incorporation >98% (ethyl group)≤70% (ethyl group)
Reaction Time 12–24 hours48–72 hours
Functional Group Tolerance HighModerate
Cost Efficiency Moderate (iodoethane-d5 cost)High (catalyst/D₂O)

Industrial-Scale Considerations

Process Optimization

  • Solvent Choice : Acetone or DMF improves reaction homogeneity.

  • Catalyst Recycling : Palladium catalysts from HIE methods require specialized recovery systems.

  • Regulatory Compliance : Deuterated reagents must meet USP/EP standards for pharmaceutical use.

Case Study: Deuteration of Ethosuximide-d5

A patent by CN105859604A demonstrates scalable deuteration using iodoethane-d5, achieving 99.7% purity and 98.8% isotopic abundance. Similar protocols can be adapted for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Acetylphenyl)-N-ethylacetamide-d5 in academic research?

  • Methodology :

  • Step 1 : React 3-aminoacetophenone with deuterated acetic anhydride (Ac₂O-d6) under basic conditions (e.g., pyridine) to form N-(3-acetylphenyl)acetamide-d3 .
  • Step 2 : Ethylation using deuterated ethyl iodide (CD₃CD₂I) in dimethylformamide (DMF) with sodium hydride (NaH) as a base to introduce the deuterated ethyl group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm isotopic purity via LC-MS (electrospray ionization) and ¹H/²H NMR .

Q. Which analytical techniques are most effective for characterizing isotopic purity in this compound?

  • Key Methods :

  • ²H NMR Spectroscopy : Detects deuterium incorporation at specific positions (e.g., ethyl group and acetyl moiety) with a resonance frequency of ~76.8 MHz .
  • High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to confirm deuterium substitution (e.g., m/z shift of +5 compared to non-deuterated analog) .
  • Isotopic Ratio Monitoring : Use gas chromatography-mass spectrometry (GC-MS) with electron impact ionization to quantify D/H ratios .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA PEL: 5 mg/m³) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated counterpart?

  • Mechanistic Insights :

  • Deuterium Kinetic Isotope Effect (DKIE) : Deuteration at the ethyl group reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ increase from 2.5 to 4.7 hours in rat liver microsomes) .
  • Experimental Validation : Compare metabolic pathways using LC-MS/MS to track deuterated vs. non-deuterated metabolites (e.g., hydroxylated or deacetylated products) .

Q. What strategies can resolve data contradictions in the reported biological activities of N-(3-Acetylphenyl)-N-ethylacetamide analogs?

  • Analytical Approaches :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., para vs. ortho acetyl groups) and test against bacterial strains (e.g., E. coli MIC: 0.72 µM vs. 1.10 µM) to identify positional effects .
  • Dose-Response Curves : Use standardized assays (e.g., ATP-based cell viability) to minimize variability in IC₅₀ values .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

  • Methodology :

  • Molecular Docking : Simulate interactions with EGFR (PDB ID: 1M17) using AutoDock Vina; compare binding energies of deuterated vs. non-deuterated forms (ΔG: -9.2 kcal/mol vs. -8.7 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Analyze deuterium’s impact on hydrogen bonding and conformational stability over 100-ns trajectories (e.g., RMSD < 2.0 Å) .

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